4-Bromo-2-oxazolecarboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

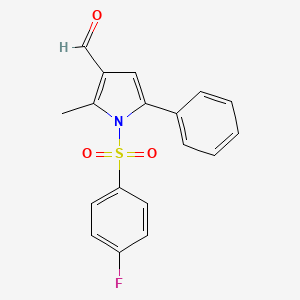

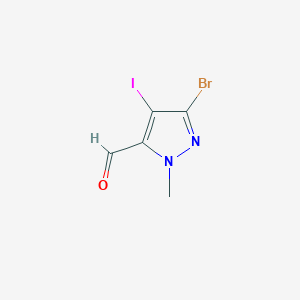

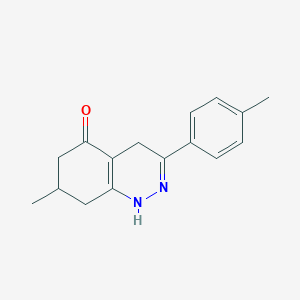

4-Bromo-2-oxazolecarboxylic acid methyl ester, also known as methyl 2-bromooxazole-4-carboxylate, is a chemical compound with the molecular formula C5H4BrNO3 and a molecular weight of 205.99 . It is primarily used for research and development purposes .

Chemical Reactions Analysis

Esters, including this compound, can undergo various reactions. For instance, esters can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations of Derivatives

Research by Prokopenko et al. (2010) showcases the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid using methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives serve as precursors for further chemical transformations, highlighting the role of oxazole derivatives in the synthesis of complex heterocyclic compounds Prokopenko, V. M., Pil'o, S., Vasilenko, A. N., & Brovarets, V. (2010). Russian Journal of General Chemistry.

Fluorescent Probes

Ferreira et al. (2010) detailed the preparation of 2,5-disubstituted oxazole-4-carboxylates from methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. The oxazoles prepared exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates as fluorescent probes in biochemical and medical research Ferreira, P., Castanheira, E. M., Monteiro, L. S., Pereira, G., & Vilaça, H. (2010). Tetrahedron.

Novel Triazole Derivatives Synthesis

Mottaghinejad and Alibakhshi (2018) presented the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one, utilizing a key starting material that undergoes various transformations. This research underscores the importance of oxazole derivatives in constructing triazole-based compounds with potential biological applications Mottaghinejad, E., & Alibakhshi, Shabnam (2018).

Antimicrobial Activities of New Derivatives

Research by Demirbas et al. (2004) on the synthesis of new triazole derivatives involving esters of oxazolecarboxylic acids revealed their potential antimicrobial properties. This study highlights the biomedical applications of oxazole derivatives in developing new antimicrobial agents Demirbas, N., Karaoglu, S., Demirbaş, A., & Sancak, K. (2004). European Journal of Medicinal Chemistry.

Wirkmechanismus

The mechanism of action for the formation of esters like 4-Bromo-2-oxazolecarboxylic acid methyl ester involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then undergoes an SN2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .

Safety and Hazards

When handling 4-Bromo-2-oxazolecarboxylic acid methyl ester, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .

Eigenschaften

IUPAC Name |

methyl 4-bromo-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNSDWRDJZZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)